Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate

Medicinal Chemistry Physicochemical Property Optimization Lead Candidate Selection

Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS 1707365-30-7) is a heterocyclic spiro compound classified under the 1,3,8-triazaspiro[4.5]decane scaffold family, bearing a characteristic Boc-protected piperidine moiety. It is primarily utilized as a synthetic building block in medicinal chemistry, particularly for constructing drug-like molecules targeting enzyme inhibition and cellular signaling pathways.

Molecular Formula C13H21N3O3
Molecular Weight 267.32
CAS No. 1707365-30-7
Cat. No. B3028205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate
CAS1707365-30-7
Molecular FormulaC13H21N3O3
Molecular Weight267.32
Structural Identifiers
SMILESCC1=NC2(CCN(CC2)C(=O)OC(C)(C)C)C(=O)N1
InChIInChI=1S/C13H21N3O3/c1-9-14-10(17)13(15-9)5-7-16(8-6-13)11(18)19-12(2,3)4/h5-8H2,1-4H3,(H,14,15,17)
InChIKeyBAKABJIIIWVUPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS 1707365-30-7): Procurement-Grade Spirocyclic Building Block Characterization


Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate (CAS 1707365-30-7) is a heterocyclic spiro compound classified under the 1,3,8-triazaspiro[4.5]decane scaffold family, bearing a characteristic Boc-protected piperidine moiety [1]. It is primarily utilized as a synthetic building block in medicinal chemistry, particularly for constructing drug-like molecules targeting enzyme inhibition and cellular signaling pathways . Its structure features a 2-methyl substituent on the imidazoline-like ring, distinguishing it from close alkyl analogs in terms of steric demand and physicochemical properties .

Procurement Risk: Why 1,3,8-Triazaspiro[4.5]decane Analogs Cannot Substitute Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate


Generic substitution within the 1,3,8-triazaspiro[4.5]decane class is scientifically unsound due to the quantifiable impact of the 2-position substituent on both electronic properties and subsequent reactivity. The target compound's 2-methyl group confers a predicted pKa of 6.14±0.20, which is substantially different from the 2-isopropyl analog (pKa 5.75±0.20) . This ~0.4 pKa unit shift alters protonation state at physiological pH, directly affecting hydrogen-bonding capacity and target engagement in biological systems. Furthermore, the Boc protecting group at the 8-position is selectively cleavable under acidic conditions, enabling orthogonal deprotection strategies that cannot be replicated by non-Boc-protected analogs such as 2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one (CAS 1227465-73-7) . These structural distinctions preclude simple interchangeability without compromising synthetic route fidelity or biological assay reproducibility.

Head-to-Head Quantitative Differentiation: Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate vs. Closest Alkyl Analogs


Predicted pKa Differentiation: 2-Methyl vs. 2-Isopropyl Substituent Effect on Ionization

The 2-methyl analog (target compound) exhibits a predicted pKa of 6.14±0.20, whereas the 2-isopropyl analog (CAS 1713162-87-8) has a predicted pKa of 5.75±0.20 . This difference of approximately 0.39 pKa units indicates that the target compound is less acidic and will exist in a higher proportion of its neutral form at pH 6.0–6.5, which is relevant for blood–brain barrier penetration and intracellular target engagement in slightly acidic microenvironments. Conversely, the 2-isopropyl analog is more ionized under the same conditions, potentially altering its pharmacokinetic profile if deployed as a scaffold in prodrug strategies.

Medicinal Chemistry Physicochemical Property Optimization Lead Candidate Selection

Predicted Boiling Point and Density Comparison: 2-Methyl vs. 2-Isopropyl Analog Volatility and Handling

The target 2-methyl compound has a predicted boiling point of 376.4±52.0 °C and density of 1.25±0.1 g/cm³, compared to the 2-isopropyl analog's predicted boiling point of 398.5±52.0 °C and density of 1.20±0.1 g/cm³ . The lower boiling point (Δ ~22 °C) of the target compound suggests greater volatility and potentially easier removal under reduced pressure during solvent exchange steps. The higher density of the target compound (1.25 vs. 1.20 g/cm³) indicates more compact molecular packing, which may influence crystallization behavior and solid-state stability during storage and formulation.

Process Chemistry Large-Scale Synthesis Physical Property Assessment

Vendor Purity Level Differentiation: 99% Standard Purity vs. 95–98% for Analog Building Blocks

Bidepharm supplies the target compound at a standard purity of 99%, supported by batch-specific QC documentation including NMR, HPLC, and GC traces . In contrast, the 2-ethyl analog (CAS 1774897-11-8) is offered at 98% purity, and the 2-isopropyl analog is typically available at 95% purity (e.g., AKSci 2180DU) or as a custom synthesis item . This 1–4% purity differential is significant for multi-step syntheses where cumulative impurity carry-through can reduce final API yield and complicate regulatory filing. The target compound's higher baseline purity reduces the need for additional in-house purification, saving both time and material costs.

Synthetic Chemistry Quality Control API Intermediate Sourcing

Structural Scaffold Validation: 1,3,8-Triazaspiro[4.5]decane Core in mPTP Inhibitor Drug Discovery

The 1,3,8-triazaspiro[4.5]decane scaffold, of which the target compound is a direct synthetic precursor, has been validated as a core pharmacophore in the discovery of small-molecule mPTP opening inhibitors targeting the c subunit of F1/FO-ATP synthase for myocardial infarction treatment [1]. Three lead compounds derived from this scaffold demonstrated good mPTP inhibitory activity with decreased apoptotic rates in whole-heart models and improved cardiac function upon reperfusion administration. While the target compound itself is a protected intermediate rather than a final drug candidate, its procurement enables direct incorporation into established SAR programs where the 2-methyl substitution pattern provides a specific steric and electronic footprint distinct from the 2-unsubstituted or 2-aryl analogs explored in the primary literature.

Cardiovascular Drug Discovery Mitochondrial Permeability Transition Pore Scaffold Prioritization

Optimal Procurement and Application Scenarios for Tert-butyl 2-methyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate


Medicinal Chemistry SAR Expansion of mPTP Inhibitor Leads

The target compound serves as a direct precursor for generating 2-methyl-substituted 1,3,8-triazaspiro[4.5]decane derivatives targeting the F1/FO-ATP synthase c subunit. Following Boc deprotection under TFA/CH₂Cl₂ conditions, the free piperidine nitrogen can be acylated or alkylated to introduce diverse pharmacophore elements. The 2-methyl group provides a defined steric volume that is intermediate between hydrogen (unsubstituted) and ethyl/isopropyl analogs, allowing systematic exploration of steric tolerance in the mPTP binding pocket as described in published SAR studies .

Acetyl-CoA Carboxylase (ACC) Inhibitor Intermediate Synthesis

The 1,3,8-triazaspiro[4.5]dec-1-ene scaffold, with a Boc protecting group at position 8 and a 2-methyl substituent, is directly analogous to intermediates used in patented ACC inhibitor syntheses (e.g., US7981904B2, Takeda Pharmaceutical) . The target compound can be functionalized at the 2-methyl position via radical or nucleophilic pathways, or at the 8-position after Boc removal, to generate ACC1/ACC2 dual inhibitors. The higher purity (99%) of the target compound relative to analogs reduces byproduct formation during the multi-step sequences typical of ACC inhibitor assembly.

Spirocyclic Chemical Library Construction for High-Throughput Screening

The target compound's balanced physicochemical profile (pKa 6.14, LogP ~0.86, density 1.25 g/cm³) renders it suitable as a core scaffold for diversity-oriented synthesis of spirocyclic compound libraries . Its predicted boiling point (376.4 °C) is sufficiently high to withstand typical reaction conditions (e.g., Buchwald–Hartwig amination, Suzuki coupling) while still being manageable during purification. The Boc group enables solid-phase extraction or catch-and-release purification strategies, facilitating automated library production.

Quality-Control-Intensive API Intermediate Procurement for Preclinical Toxicology Batches

For organizations requiring intermediates for GLP toxicology studies, the target compound's 99% standard purity with batch-specific NMR, HPLC, and GC documentation (as provided by Bidepharm) meets the traceability requirements of regulatory submissions. The 1–4% purity advantage over alternative alkyl analogs translates to fewer unidentified impurities at the 0.1% threshold, which is a critical parameter in ICH Q3A-compliant impurity profiling.

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